
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- is an organic compound with the molecular formula C9H15Cl2N. This compound is characterized by the presence of a heptynyl group attached to an amine functional group, which is further substituted with two chloroethyl groups. It is a derivative of heptyne and is known for its applications in various chemical and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- typically involves the reaction of 2-heptyn-1-amine with chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the triple bond in the heptynyl group can lead to the formation of heptane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of heptane derivatives.
Applications De Recherche Scientifique
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of cellular processes. This compound can target DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
Uniqueness
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- is unique due to the presence of the heptynyl group, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed in other bis(2-chloroethyl)amine derivatives .
Propriétés
Numéro CAS |
81525-14-6 |
|---|---|
Formule moléculaire |
C11H19Cl2N |
Poids moléculaire |
236.18 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)hept-2-yn-1-amine |
InChI |
InChI=1S/C11H19Cl2N/c1-2-3-4-5-6-9-14(10-7-12)11-8-13/h2-4,7-11H2,1H3 |
Clé InChI |
YVRVWHHODFVGKM-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CCN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


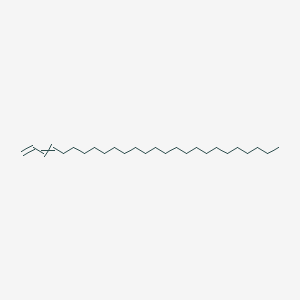



![Ethyl 5-(1,4-dioxaspiro[4.5]dec-6-en-8-yl)pentanoate](/img/structure/B14413102.png)
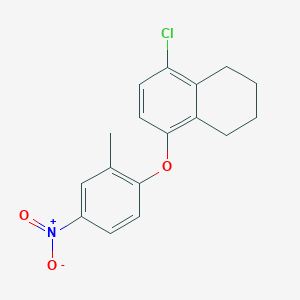

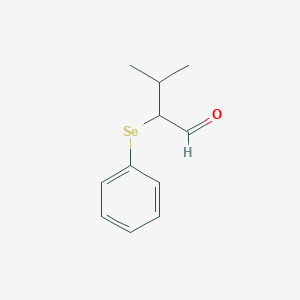
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2'-[cyclohexyl(phenylmethyl)amino]-6'-(diethylamino)-](/img/structure/B14413134.png)
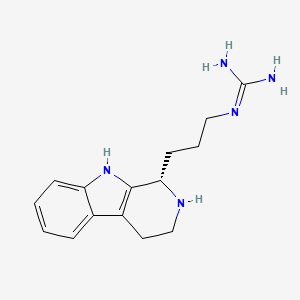

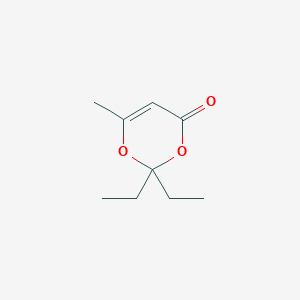
![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
